molecular formula C8H9NO2S B1499184 N-(4-Hydroxy-3-sulfanylphenyl)acetamide CAS No. 99533-99-0

N-(4-Hydroxy-3-sulfanylphenyl)acetamide

Cat. No.: B1499184
CAS No.: 99533-99-0
M. Wt: 183.23 g/mol
InChI Key: AZJGNWLMMCKLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Hydroxy-3-sulfanylphenyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. It integrates an acetamide moiety, a group recognized for its significant therapeutic potential in targeting various diseases, including in inflammation control and cyclooxygenase (COX) enzyme inhibition . The compound also features a sulfanyl (thiol) group, a functional group of high value in drug discovery. Sulfur-containing compounds are prevalent in a broad range of natural products and FDA-approved medications, making them a key focus in the development of new therapeutic agents . As a hybrid molecule, this compound may serve as a versatile precursor or building block in organic synthesis. It can be utilized to develop novel heterocyclic compounds or complex molecules for biological evaluation . Researchers might investigate its application in areas such as carbonic anhydrase inhibition or anticancer activity, pathways where analogous acetamide and sulfonamide derivatives have shown promise . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(4-hydroxy-3-sulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c1-5(10)9-6-2-3-7(11)8(12)4-6/h2-4,11-12H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJGNWLMMCKLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)O)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652629
Record name N-(4-Hydroxy-3-sulfanylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99533-99-0
Record name N-(4-Hydroxy-3-sulfanylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Sulfonamide Derivatives

  • Example: (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide () Key Features: Sulfamoyl group (-SO₂NH-) at the 4-position, tetrahydrofuran ring. Impact: The sulfamoyl group increases polarity, improving water solubility. This compound exhibited a melting point of 174–176°C and a molecular ion peak at m/z = 299.34 .

Anti-Cancer Acetamides

  • Examples :
    • N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38)
    • N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (39) ()
    • Activity : IC₅₀ values <10 μM against HCT-1, MCF-7, and PC-3 cancer cell lines .
    • Comparison : The target compound lacks the quinazoline-sulfonyl moiety linked to anti-cancer activity but may leverage its sulfanyl group for redox-mediated cytotoxicity.

Analgesic and Anti-Hypernociceptive Derivatives

  • Examples: N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide (36) () Activity: Compound 35 showed comparable efficacy to paracetamol in pain models .

Pharmacological and Physicochemical Properties

Antimicrobial Activity

  • Examples :
    • 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47)
    • 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl) acetamide (49) ()
    • Activity : MIC values of 2–8 μg/mL against gram-positive bacteria and fungi .
    • Comparison : The target compound’s sulfanyl group could enhance membrane permeability or disrupt microbial redox balance, though direct data are lacking.

Receptor-Specific Agonists

  • Examples: N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide () Activity: FPR2 agonist with EC₅₀ <100 nM in neutrophil chemotaxis assays .

Crystallographic and Electronic Effects

  • Examples: N-(3-chlorophenyl)-2,2,2-trichloro-acetamide () Findings: Meta-substitution with electron-withdrawing groups (e.g., Cl, NO₂) reduces symmetry and alters crystal packing . Comparison: The sulfanyl group’s electron-donating nature in the target compound may favor different solid-state geometries compared to trichloro-acetamides.

Data Tables

Table 1. Key Structural and Pharmacological Comparisons

Compound Name Substituents Pharmacological Activity Key Findings Reference
N-(4-Hydroxy-3-sulfanylphenyl)acetamide 4-OH, 3-SH, acetamide Not reported Potential redox activity via -SH group
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide 4-SO₂NH-tetrahydrofuran Synthetic intermediate m/z = 299.34, m.p. 174–176°C
N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (38) Quinazoline-sulfonyl, 4-OCH₃ Anti-cancer (IC₅₀ <10 μM) Targets DNA replication enzymes
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (35) Piperazinyl-sulfonyl Analgesic Comparable to paracetamol
2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl) acetamide (47) Benzo[d]thiazole-sulfonyl, difluorophenyl Antimicrobial (MIC 2–8 μg/mL) Broad-spectrum activity

Preparation Methods

Acylation Reaction Method

The most direct synthetic approach to N-(4-Hydroxy-3-sulfanylphenyl)acetamide involves the acylation of a suitably substituted aminophenol precursor. This method typically uses acyl halides or anhydrides to introduce the acetamide moiety onto the aromatic amine.

  • Starting Materials: 4-Hydroxy-3-sulfanyl aniline or its protected derivatives.
  • Reagents: Acetyl chloride or acetic anhydride.
  • Conditions: Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran) under inert atmosphere to prevent oxidation of the sulfanyl group.
  • Temperature: Usually maintained between 0°C to room temperature.
  • Outcome: Formation of the amide bond yielding this compound with high regioselectivity.

This method requires careful exclusion of moisture to prevent hydrolysis and oxidation of the thiol group, which is sensitive to air and water. The reaction time and temperature must be optimized to avoid side reactions such as over-acetylation or disulfide formation.

An alternative approach involves the selective introduction of the sulfanyl group onto the 3-position of N-(4-Hydroxyphenyl)acetamide.

  • Starting Material: N-(4-Hydroxyphenyl)acetamide.
  • Reagents: Sulfur-containing nucleophiles or thiolating agents such as thiourea or Lawesson's reagent.
  • Conditions: Typically carried out in polar aprotic solvents like DMF or DMSO under inert atmosphere.
  • Temperature: Moderate heating (50–80°C) to facilitate substitution.
  • Mechanism: Electrophilic aromatic substitution or nucleophilic aromatic substitution depending on the reagents used.

This method allows for the stepwise synthesis, first preparing the acetamide and then introducing the sulfanyl group, which can improve control over regioselectivity and reduce side reactions.

Eschenmoser Coupling Reaction (ECR) Adaptation

Research on related thiobenzamide derivatives has demonstrated the utility of the Eschenmoser coupling reaction to form related amide structures containing thiol groups on aromatic rings.

  • Key Step: Coupling of α-halo ketones with primary thioamides.
  • Solvent: Dimethylformamide (DMF) is preferred for optimal yields.
  • Temperature: Slightly elevated temperatures (room temperature to 60°C).
  • Catalysts/Additives: Mild thiophiles to optimize reaction yield.
  • Yield: Varies depending on substitution pattern; optimized conditions yield 13–65%.

While this method has been demonstrated for analogues, it can be adapted for the synthesis of this compound by selecting appropriate bromo-substituted precursors and thioamide reagents.

Synthetic Route Using Grignard Reagents and Isoxazolidine Intermediates

A patent describing the synthesis of related sulfanyl-substituted aromatic compounds outlines a multi-step process involving:

  • Preparation of isoxazolidin-2-yl-(substituted phenyl) methanone intermediates.
  • Reaction with Grignard reagents at low temperatures (-20°C to -10°C) under nitrogen atmosphere.
  • Subsequent acidic work-up and pH adjustment to isolate the target compound.

This method highlights the importance of strict temperature control and inert atmosphere to prevent side reactions and degradation of sensitive sulfanyl groups.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Acylation Reaction 4-Hydroxy-3-sulfanyl aniline Acetyl chloride or acetic anhydride; anhydrous solvent; 0–25°C Direct, high regioselectivity Requires moisture exclusion; thiol sensitive
Thiolation of N-(4-Hydroxyphenyl)acetamide N-(4-Hydroxyphenyl)acetamide Thiourea, Lawesson's reagent; DMF/DMSO; 50–80°C Stepwise control of substitution Moderate temperature needed; possible side reactions
Eschenmoser Coupling Reaction α-Halo ketones and primary thioamides DMF; mild thiophiles; room temp to 60°C Good yields with optimized conditions Requires specific substrates; moderate yields
Grignard Reagent Route Isoxazolidine intermediates Grignard reagent; low temp (-20 to -10°C); inert atmosphere Suitable for complex derivatives Multi-step; strict temperature control

Research Findings and Notes

  • Reaction Optimization: Studies indicate that the presence of mild thiophiles and the absence of strong bases improve yields in coupling reactions involving thiol groups, as harsher conditions lead to decomposition or disulfide formation.

  • Inert Atmosphere: Sulfanyl groups are prone to oxidation; thus, nitrogen or argon atmosphere is critical during synthesis and handling.

  • Solvent Choice: Polar aprotic solvents like DMF and DMSO are preferred for nucleophilic aromatic substitutions and coupling reactions involving thiol groups due to their ability to stabilize intermediates.

  • Temperature Control: Low to moderate temperatures prevent side reactions and maintain the integrity of sensitive functional groups.

  • Purification: Post-reaction pH adjustment and careful crystallization or filtration are necessary to isolate pure this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.